

# A Technical Guide to 4-Methyl-1-hexanol: Synonyms, Biosynthesis, and Scientific Applications

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## Compound of Interest

Compound Name: 4-Methyl-1-hexanol

Cat. No.: B1585438

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-methyl-1-hexanol**, a branched-chain primary alcohol. This document covers its common synonyms in scientific literature, its biosynthetic pathway, relevant experimental protocols, and a summary of its physicochemical properties. This guide is intended to be a valuable resource for professionals in research, and drug development who are interested in the properties and potential applications of this molecule.

## Common Synonyms and Identification

In scientific literature and chemical databases, **4-methyl-1-hexanol** is referred to by several synonyms. Proper identification is crucial for accurate literature searches and experimental design. The most common synonyms and identifiers are listed below.

Identifier Type	Identifier	Source
IUPAC Name	4-methylhexan-1-ol	PubChem[1]
Common Synonyms	4-Methylhexanol, 4-Methyl-1-hexanol, 1-Hexanol, 4-methyl-	NIST Chemistry WebBook[2] [3]
CAS Registry Number	818-49-5	NIST Chemistry WebBook[2] [3]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O	NIST Chemistry WebBook[2] [3]
Molecular Weight	116.20 g/mol	PubChem[1]
Stereoisomers	(S)-(+)-4-Methyl-1-hexanol, (R)-(-)-4-Methyl-1-hexanol	Santa Cruz Biotechnology[4]

## Biosynthesis of 4-Methyl-1-hexanol in *Nicotiana sylvestris*

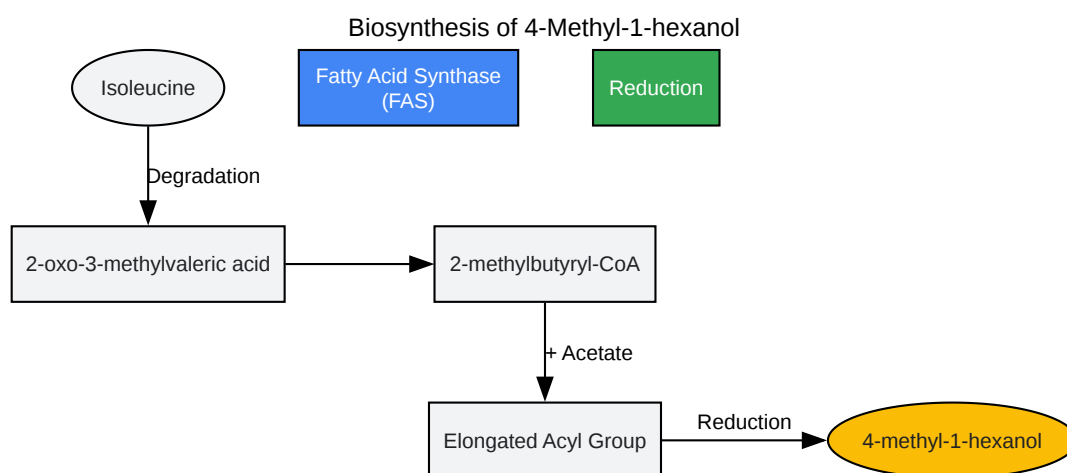
The primary elucidated biosynthetic pathway for **4-methyl-1-hexanol** is found in the petal tissue of *Nicotiana sylvestris*. The pathway involves the degradation of the amino acid isoleucine, followed by a fatty acid synthase-mediated elongation and subsequent reduction.

The key steps in this pathway are:

- **Formation of 2-oxo-3-methylvaleric acid:** This initial step involves the degradation of isoleucine.
- **Conversion to 2-methylbutyryl-CoA:** The  $\alpha$ -keto acid is converted to its corresponding CoA ester.
- **Elongation by Fatty Acid Synthase (FAS):** 2-methylbutyryl-CoA is elongated by the addition of an acetate molecule via the FAS pathway.
- **Reduction to 4-methyl-1-hexanol:** The final step involves the reduction of the elongated acyl group to the corresponding alcohol.

This biosynthetic route is distinct from the  $\alpha$ -keto acid elongation pathway observed in the formation of other compounds.

Below is a diagram illustrating the biosynthetic pathway of **4-methyl-1-hexanol**.



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Caption: Biosynthesis of **4-methyl-1-hexanol** from isoleucine.

## Experimental Protocols

While a detailed, step-by-step protocol for the biosynthesis of **4-methyl-1-hexanol** is not readily available in the public domain, a representative experimental workflow can be constructed based on established methodologies in plant biochemistry. The following is a generalized protocol for the extraction and analysis of volatile compounds like **4-methyl-1-hexanol** from plant tissue.

### Protocol: Extraction and GC-MS Analysis of 4-Methyl-1-hexanol from *Nicotiana sylvestris* Petals

Objective: To extract and identify **4-methyl-1-hexanol** from the petal tissue of *Nicotiana sylvestris*.

Materials:

- Freshly opened *Nicotiana sylvestris* flowers
- Liquid nitrogen
- Mortar and pestle
- Pentane (or hexane), analytical grade
- Anhydrous sodium sulfate
- Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5 or equivalent)
- **4-methyl-1-hexanol** standard

Procedure:

- Sample Collection and Preparation:
  - Collect petals from freshly opened *N. sylvestris* flowers.
  - Immediately freeze the petals in liquid nitrogen to quench metabolic activity.
  - Grind the frozen petals to a fine powder using a pre-chilled mortar and pestle.
- Solvent Extraction:
  - Transfer the powdered tissue to a glass vial.
  - Add a known volume of cold pentane (e.g., 5 mL per gram of tissue).
  - Vortex the mixture for 1-2 minutes to ensure thorough extraction.
  - Place the vial on a shaker at a low speed for 1-2 hours at 4°C.

- Drying and Concentration:
  - Centrifuge the mixture to pellet the plant debris.
  - Carefully transfer the pentane supernatant to a new vial.
  - Add a small amount of anhydrous sodium sulfate to remove any residual water.
  - Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100  $\mu$ L. Note: Avoid complete dryness to prevent the loss of volatile compounds.
- GC-MS Analysis:
  - Inject 1-2  $\mu$ L of the concentrated extract into the GC-MS system.
  - Use a temperature program that allows for the separation of volatile alcohols. A typical program might be: initial temperature of 40°C for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
  - The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
- Identification:
  - Identify **4-methyl-1-hexanol** by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic **4-methyl-1-hexanol** standard.
  - The mass spectrum of **4-methyl-1-hexanol** will show characteristic fragmentation patterns that can be compared to library spectra (e.g., NIST).

## Physicochemical and Biological Data

A summary of the available physicochemical and biological data for **4-methyl-1-hexanol** is presented below. Currently, there is limited publicly available data on the specific biological activities of **4-methyl-1-hexanol** in the context of drug development.

Property	Value	Source
Boiling Point	172.00 to 174.00 °C @ 760.00 mm Hg (est.)	The Good Scents Company[5]
Flash Point	143.00 °F TCC (61.80 °C) (est.)	The Good Scents Company[5]
Water Solubility	4089 mg/L @ 25 °C (est.)	The Good Scents Company[5]
logP (o/w)	2.211 (est.)	The Good Scents Company[5]
Vapor Pressure	0.407000 mmHg @ 25.00 °C (est.)	The Good Scents Company[5]
Natural Occurrence	Nicotiana suaveolens, Nicotiana sylvestris, Nicotiana tomentosiformis, tobacco, rhubarb, Streptomyces, Punica granatum	The Good Scents Company, PubChem[1][5][6]
Biological Activity	<p>Limited data available. A related compound, 4-methyl-1-cyclohexanemethanol (MCHM), has been shown to be moderately toxic and can cause skin and eye irritation.[7]</p> <p>Studies on fathead minnows exposed to MCHM indicated a detoxification response.[8]</p> <p>However, direct biological activity data for 4-methyl-1-hexanol is scarce in the public domain.</p>	

## Conclusion

**4-methyl-1-hexanol** is a naturally occurring branched-chain alcohol with a defined biosynthetic pathway in certain plant species. While its physicochemical properties are reasonably well-documented, there is a notable gap in the scientific literature regarding its specific biological

activities and potential applications in drug development. The experimental protocols and data presented in this guide provide a foundational resource for researchers interested in further exploring the properties and potential of this molecule. Future research should focus on elucidating the biological effects of **4-methyl-1-hexanol** to better understand its potential as a bioactive compound.

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